N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide is a heterocyclic compound that combines benzothiazole and benzodiazole moieties, which are known for their significant biological activities. This compound is classified under the category of carboxamides, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N). Benzothiazole derivatives, including this compound, have been extensively studied for their potential applications in medicinal chemistry due to their diverse pharmacological properties.
The synthesis of N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide can be achieved through various synthetic routes. A common method involves the condensation reaction between 2-aminobenzenethiol and a suitable carbonyl compound, followed by cyclization to form the desired product.
The reaction typically requires specific conditions such as controlled temperature and time to ensure optimal yield. For instance, microwave-assisted synthesis can be employed to enhance reaction rates and yields by providing uniform heating. The use of solvents can also influence the reaction efficiency and product purity.
The molecular structure of N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide features a complex arrangement of atoms that includes two fused heterocyclic rings: benzothiazole and benzodiazole. The presence of the carboxamide functional group contributes to its chemical reactivity.
The compound's molecular formula is , with a molecular weight of approximately 246.30 g/mol. The structural representation can be illustrated using chemical drawing software or 3D modeling tools to visualize its conformation.
N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide participates in various chemical reactions typical of carboxamides:
The specific conditions under which these reactions occur—such as temperature, solvent choice, and concentration—are critical for achieving desired outcomes and maximizing yields.
The mechanism of action for N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide involves its interaction with biological targets at the molecular level. It is known to inhibit certain enzymes critical for cellular processes.
For instance, studies have shown that this compound binds to the active site of the enzyme DprE1, which plays a vital role in the biosynthesis of mycobacterial cell walls. This inhibition disrupts bacterial growth and has implications for developing antimicrobial agents.
N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide is typically presented as pale yellow crystals with a melting point around 386 K.
The compound exhibits solubility in various organic solvents and stability under physiological conditions but may degrade when exposed to light or high temperatures. Its spectral properties can be characterized using techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR).
N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide has several promising applications in scientific research:
N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide (PubChem CID: 16389494) features a unique bicyclic hybrid architecture formed by the covalent linkage of two nitrogen-sulfur heterocycles. The molecule’s core consists of:
The molecular formula (C₁₅H₁₀N₄OS) reflects significant unsaturation (RRID = 12), with the conjugated system spanning both rings and the amide bond. This extended planar domain enables π-π stacking interactions with biological targets like kinase ATP pockets. Substituent effects are critical: electron-withdrawing groups on benzothiazole enhance electrophilicity at C2, while substitutions at benzimidazole N1 or C2 modulate solubility and target engagement [1] [2].
Table 1: Structural Descriptors of Key Benzothiazole Hybrids
Compound | Molecular Formula | Key Structural Features | Role in Hybrid Design | |
---|---|---|---|---|
N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide | C₁₅H₁₀N₄OS | Benzothiazole-C2-linked carboxamide-benzimidazole | Dual heterocyclic pharmacophore | |
5-(Benzothiazol-2-yl)thiophene-2-carboxamide-benzoxazole | C₂₅H₁₅N₃O₂S₂ | Thiophene spacer, benzoxazole acceptor | Extended conjugation for DNA intercalation | |
Benzothiazolylpyrimidine-5-carboxamide | Varies | Pyrimidine core replacing benzimidazole | Enhanced hydrogen-bonding with DprE1 enzyme | [3] |
The hybrid’s pharmacophore integrates complementary electronic and steric features from both rings:
Structure-activity studies of benzothiazole kinase inhibitors (e.g., CSF1R inhibitor BLZ945, IC₅₀ = 1 nM) reveal that substitutions at benzothiazole C6 (e.g., methoxy, chloro) boost potency by enhancing hydrophobic enclosure in target pockets. Conversely, benzimidazole N-methylation reduces activity by disrupting H-bond donation [2].
N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide shares significant bioisosteric relationships with clinical antitubercular scaffolds:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0